molecular formula C58H40N2 B12532425 6,6'-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) CAS No. 868839-39-8

6,6'-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine)

Cat. No.: B12532425
CAS No.: 868839-39-8
M. Wt: 764.9 g/mol
InChI Key: PEFUREDGORQKOM-UHFFFAOYSA-N
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Description

6,6’-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features an anthracene core linked to diphenylnaphthalen-2-amine groups, making it a significant molecule in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Anthracene Core: The anthracene core is synthesized through Friedel-Crafts alkylation or acylation reactions.

    Attachment of Diphenylnaphthalen-2-amine Groups: The diphenylnaphthalen-2-amine groups are attached to the anthracene core via nucleophilic substitution reactions, often using palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis machines can also enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, Palladium catalysts

Major Products

    Oxidation Products: Quinones

    Reduction Products: Reduced anthracene derivatives

    Substitution Products: Functionalized anthracene derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-(Anthracene-9,10-diyl)bis(N,N-diphenylnaphthalen-2-amine) stands out due to its unique combination of an anthracene core with diphenylnaphthalen-2-amine groups, providing exceptional electron transport and fluorescence properties. This makes it particularly valuable in advanced electronic and photonic applications.

Properties

CAS No.

868839-39-8

Molecular Formula

C58H40N2

Molecular Weight

764.9 g/mol

IUPAC Name

N,N-diphenyl-6-[10-[6-(N-phenylanilino)naphthalen-2-yl]anthracen-9-yl]naphthalen-2-amine

InChI

InChI=1S/C58H40N2/c1-5-17-47(18-6-1)59(48-19-7-2-8-20-48)51-35-33-41-37-45(31-29-43(41)39-51)57-53-25-13-15-27-55(53)58(56-28-16-14-26-54(56)57)46-32-30-44-40-52(36-34-42(44)38-46)60(49-21-9-3-10-22-49)50-23-11-4-12-24-50/h1-40H

InChI Key

PEFUREDGORQKOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC9=C(C=C8)C=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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